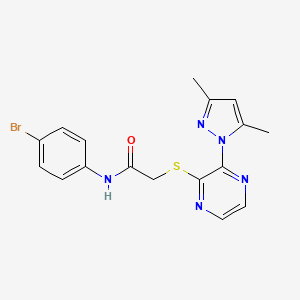
N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16BrN5OS and its molecular weight is 418.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H15BrN4OS. The compound features a bromophenyl group, a pyrazole moiety, and a thioacetamide structure, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, derivatives of N-(substituted phenyl)-2-chloroacetamides have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds is often attributed to their ability to penetrate bacterial membranes due to their lipophilicity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Pathogen Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.25 | Bactericidal |
| Compound B | Escherichia coli | 1.00 | Bacteriostatic |
| Compound C | Candida albicans | 0.50 | Fungicidal |
Anticancer Activity
The anticancer properties of compounds similar to this compound have also been investigated. For example, certain pyrazole derivatives exhibited effective inhibition against estrogen receptor-positive breast cancer cells (MCF7), with some compounds demonstrating IC50 values in the low micromolar range .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | MCF7 | 5.0 | Apoptosis induction |
| Compound E | MCF7 | 10.0 | Cell cycle arrest |
Case Study 1: Synthesis and Evaluation
A study conducted on a series of thiazole/thiophene-bearing pyrazole derivatives revealed significant antimicrobial properties. The synthesized compounds were tested for their minimum inhibitory concentration (MIC), with some achieving remarkable efficacy against resistant strains .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to specific receptors, inhibiting their activity and thus providing a therapeutic effect .
科学的研究の応用
Medicinal Chemistry
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit promising antimicrobial properties. For instance, derivatives of pyrazoles and thiazoles have been evaluated for their efficacy against various bacterial and fungal strains. In one study, derivatives of N-(4-bromophenyl)-2-chloroacetamide demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the structure can enhance bioactivity against resistant strains .
Anticancer Properties
N-(4-bromophenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide has also been investigated for its anticancer potential. Similar compounds have been tested against cancer cell lines such as MCF7 (human breast adenocarcinoma). Results indicated that certain derivatives exhibited significant cytotoxic effects, highlighting the compound's potential as a lead in cancer drug development .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds. The presence of the bromophenyl and pyrazole moieties in this compound contributes to its biological activity. Studies involving molecular docking have provided insights into how these groups interact with biological targets at the molecular level, aiding in the design of more effective derivatives .
Agricultural Applications
Certain derivatives of pyrazole compounds have been explored for their potential as agrochemicals. Their ability to inhibit specific enzymes involved in plant growth regulation or pest resistance makes them candidates for developing new pesticides or herbicides. The structural features that enhance biological activity in microbial systems may also translate into effective agricultural applications .
Case Studies and Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study on Antimicrobial Activity | N-(4-bromophenyl)-2-chloroacetamide derivatives showed significant activity against E. coli and S. aureus | Turbidimetric method for bacterial growth inhibition |
| Anticancer Screening | Certain derivatives displayed IC50 values lower than 10 µM against MCF7 cell line | Sulforhodamine B assay for cytotoxicity |
| Molecular Docking Study | Identified key interactions between pyrazole moiety and target proteins involved in cancer pathways | Use of Schrodinger software for docking simulations |
特性
IUPAC Name |
N-(4-bromophenyl)-2-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c1-11-9-12(2)23(22-11)16-17(20-8-7-19-16)25-10-15(24)21-14-5-3-13(18)4-6-14/h3-9H,10H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOKRYOOABRENY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














